molecular formula C8H15NO2 B141503 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) CAS No. 150884-80-3

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)

Cat. No. B141503
CAS RN: 150884-80-3
M. Wt: 157.21 g/mol
InChI Key: DDLKVSLLJJUFCO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI), also known as 4-Hydroxy-5-methyl-2-(1-methylethyl)pyrrolidin-1-one, is a chemical compound that belongs to the class of pyrrolidinones. It is a chiral molecule with a cis-configuration at the 4-position of the pyrrolidinone ring. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of neurotransmitters, such as dopamine and acetylcholine, in the central nervous system. It may also interact with ion channels and receptors, such as GABA-A receptors, to produce its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions, such as exposure to light and air.

Future Directions

There are several future directions for the research on 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI). One potential direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis and improve its stability and solubility for better use in lab experiments.

Synthesis Methods

The synthesis of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxy-5-methyl-2-(1-methylethyl)pyrrolidin-1-one with a chiral auxiliary, such as (S)-2-methylbutyric acid. The reaction takes place in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is a mixture of diastereomers, which can be separated by column chromatography.

Scientific Research Applications

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) has been used in various scientific research applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLKVSLLJJUFCO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.